molecular formula C16H17N3O4 B12467580 2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide

2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide

Cat. No.: B12467580
M. Wt: 315.32 g/mol
InChI Key: HUUFUWXMKRPLBR-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide is an organic compound with a complex structure that includes a dimethylamino group, a nitrophenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide typically involves multiple steps. One common method involves the reaction of 4-nitrophenol with 4-bromophenylacetic acid to form 4-(4-nitrophenoxy)phenylacetic acid. This intermediate is then reacted with dimethylamine to produce the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The raw materials are sourced in bulk, and the reactions are carefully monitored to maintain the desired conditions.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(dimethylamino)-N-[4-(4-aminophenoxy)phenyl]acetamide.

Scientific Research Applications

2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-[4-(4-aminophenoxy)phenyl]acetamide
  • 4-(dimethylamino)phenylacetic acid
  • 4-nitrophenoxyacetic acid

Uniqueness

2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

2-(dimethylamino)-N-[4-(4-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C16H17N3O4/c1-18(2)11-16(20)17-12-3-7-14(8-4-12)23-15-9-5-13(6-10-15)19(21)22/h3-10H,11H2,1-2H3,(H,17,20)

InChI Key

HUUFUWXMKRPLBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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